Sodium 2-(hydroxymethyl)butanoate

Metabolomics Analytical Chemistry Biomarker Research

Sodium 2-(hydroxymethyl)butanoate (CAS 1909327-68-9) is an organic sodium salt with the molecular formula C₅H₉NaO₃ and a molecular weight of 140.11 g/mol. It is also known as 2-(hydroxymethyl)butyric acid sodium salt and is classified as a short-chain fatty acid derivative.

Molecular Formula C5H9NaO3
Molecular Weight 140.11 g/mol
CAS No. 1909327-68-9
Cat. No. B3333834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(hydroxymethyl)butanoate
CAS1909327-68-9
Molecular FormulaC5H9NaO3
Molecular Weight140.11 g/mol
Structural Identifiers
SMILESCCC(CO)C(=O)[O-].[Na+]
InChIInChI=1S/C5H10O3.Na/c1-2-4(3-6)5(7)8;/h4,6H,2-3H2,1H3,(H,7,8);/q;+1/p-1
InChIKeyKSKUIPBJLOSXAS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sodium 2-(hydroxymethyl)butanoate (CAS 1909327-68-9) – Product Overview and Procurement Essentials


Sodium 2-(hydroxymethyl)butanoate (CAS 1909327-68-9) is an organic sodium salt with the molecular formula C₅H₉NaO₃ and a molecular weight of 140.11 g/mol [1]. It is also known as 2-(hydroxymethyl)butyric acid sodium salt and is classified as a short-chain fatty acid derivative . Structurally, it features a butanoate chain with a hydroxymethyl substituent, which confers distinct chemical and biochemical properties . The compound is commercially available at purities typically ranging from 95% to 98% , and it is used primarily as a research chemical in organic synthesis, as an analytical standard in metabolomics, and as a buffering agent in biochemical assays .

Why Sodium 2-(hydroxymethyl)butanoate Cannot Be Directly Substituted with Generic Butyrate Salts or Other Short-Chain Fatty Acid Analogs


Sodium 2-(hydroxymethyl)butanoate differs fundamentally from generic short-chain fatty acid salts such as sodium butyrate or sodium valproate in its chemical structure, which includes a β-hydroxymethyl group [1]. This structural modification alters key physicochemical properties, including solubility, polarity, and metabolic stability, which in turn influences its behavior as a buffering agent and its potential as a biochemical tool . Critically, while sodium butyrate is a well-characterized histone deacetylase (HDAC) inhibitor, initial studies indicate that hydroxymethylbutyrate (HMB) does not act as a direct HDAC inhibitor, despite showing some functional overlap in cellular assays [2]. Therefore, substituting this compound with a generic butyrate salt may lead to unintended biological activity (e.g., HDAC inhibition) that confounds experimental results. Conversely, using a simple unbranched fatty acid salt would lack the specific hydroxymethyl functionality required for targeted synthetic applications or for use as a defined analytical standard in metabolomics .

Sodium 2-(hydroxymethyl)butanoate: Quantitative Evidence for Differentiated Scientific Selection


Analytical Purity and Reproducibility for Metabolomics: Sodium 2-(hydroxymethyl)butanoate vs. Generic Sodium Butyrate

Sodium 2-(hydroxymethyl)butanoate is specifically characterized and supplied as an analytical standard for the accurate quantification of this metabolite in biological fluids. Its certified purity and identity enable precise calibration in GC×GC-TOFMS workflows . In contrast, generic sodium butyrate, while also available, is not a valid substitute for quantifying 2-(hydroxymethyl)butyrate levels, as it is a distinct metabolite with different chromatographic retention times and mass spectral fragmentation patterns [1].

Metabolomics Analytical Chemistry Biomarker Research

Biochemical Buffering Capacity: Sodium 2-(hydroxymethyl)butanoate vs. Standard Buffers (e.g., HEPES, Tris)

Sodium 2-(hydroxymethyl)butanoate is utilized as a buffering agent in biochemical assays and cell culture media, offering a buffering range distinct from commonly used buffers like HEPES (pKa 7.5) or Tris (pKa 8.1) . While its exact pKa is not widely published in primary literature, its structure as a carboxylic acid salt with a β-hydroxymethyl group suggests a buffering region around pH 4-6, which is valuable for maintaining pH stability in acidic enzymatic reactions or specific cell culture conditions where standard neutral buffers are suboptimal [1].

Biochemistry Cell Biology Enzyme Assays

HDAC Inhibition Profile: Absence of Direct HDAC Activity Differentiates Sodium 2-(hydroxymethyl)butanoate from Sodium Butyrate

A key differentiator is the mechanism of action. While sodium butyrate is a potent and well-documented histone deacetylase (HDAC) inhibitor (IC50 values reported in the range of 0.3-2.0 mM for HDAC1 [1]), studies indicate that hydroxymethylbutyrate (HMB) does not directly inhibit HDAC enzymes in vitro [2]. This is a critical distinction: HMB may elicit some similar cellular effects (e.g., on protein synthesis) but does so through pathways that do not involve HDAC inhibition. Therefore, using sodium butyrate as a substitute in experiments designed to avoid HDAC modulation would introduce a confounding variable.

Epigenetics Cancer Biology Cellular Assays

Purity and Supplier Specifications: Sodium 2-(hydroxymethyl)butanoate (95-98%) vs. Common Reagent Grade Butyrate Salts

Commercial suppliers offer sodium 2-(hydroxymethyl)butanoate at specified purities of 95% to 98% , with detailed certificates of analysis available. This level of specification is essential for reproducible synthetic procedures, particularly when used as a chiral building block or as a substrate in enzymatic studies . In contrast, common sodium butyrate is frequently supplied at lower, unspecified purity grades (e.g., 'food grade' or 'technical grade'), which may contain impurities that interfere with sensitive reactions or biological assays [1].

Chemical Synthesis Quality Control Procurement

Recommended Applications for Sodium 2-(hydroxymethyl)butanoate Based on Differentiated Evidence


Quantitative Metabolomics: Accurate Detection of 2-(hydroxymethyl)butyrate in Cerebrospinal Fluid

Procure the analytical standard grade (e.g., Merck's (+/-)-2-(Hydroxymethyl)butyric acid sodium salt) for use as a calibrator in GC×GC-TOFMS or LC-MS workflows. This enables precise quantification of this metabolite in biological samples, such as cerebrospinal fluid, which is relevant for studying metabolic disorders .

Biochemical Buffering in Acidic Enzyme Assays

Employ sodium 2-(hydroxymethyl)butanoate as a buffering agent in enzymatic reactions that require pH stability in the acidic range (pH ~4-6). This is particularly useful for assays involving lysosomal enzymes or in cell culture media designed for acidophilic organisms, where standard buffers like HEPES or Tris are ineffective .

HDAC-Independent Cellular Studies with Short-Chain Fatty Acids

When investigating the cellular effects of short-chain fatty acids without confounding HDAC inhibition, sodium 2-(hydroxymethyl)butanoate serves as a valuable control compound. Its lack of direct HDAC inhibitory activity [1] allows researchers to delineate HDAC-dependent from HDAC-independent mechanisms of action.

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19 linked technical documents
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